(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Description
The compound “(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol” is a chiral di-dioxolane methanol derivative characterized by two distinct 1,3-dioxolane rings. The first ring, (4R)-2,2-dimethyl-1,3-dioxolan-4-yl, features a methyl-substituted dioxolane with an R-configuration at the 4-position. The second ring, (4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl, incorporates a hydroxymethyl group and methyl substituents with defined stereochemistry (4S,5R). The central methanol group adopts an R-configuration, contributing to the molecule’s overall chirality.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMCZAVXJINCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293938 | |
| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3969-61-7 | |
| Record name | NSC93066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (4R)-2,2-Dimethyl-1,3-dioxolan-4-yl Methanol (Ring A)
Methodology :
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Acetalization of glycerol derivatives : Reacting (R)-1,2-O-isopropylideneglycerol with acetone under acidic conditions yields the dioxolane ring. Methanesulfonic acid (0.24 mol) in solvent-free conditions enhances reaction efficiency by removing water via nitrogen bubbling or vacuum.
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Stereochemical control : Chiral resolution using enzymatic catalysis or chiral auxiliaries ensures the (4R)-configuration.
Yield Optimization :
| Condition | Yield (%) | Purity (% cis) |
|---|---|---|
| Solvent-free, N₂ bubbling | 64.8 | >95 |
| Dichloromethane solvent | 23.7 | 85 |
Synthesis of (4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl Methanol (Ring B)
Stepwise Approach :
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Protected glyceraldehyde precursor : (4S,5R)-5-(Hydroxymethyl) group is introduced via Sharpless asymmetric dihydroxylation of allylic alcohols.
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Acetalization : Reaction with acetone and p-toluenesulfonic acid monohydrate in ethanol achieves 82% solketal yield in two-stage processes.
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Hydroxymethyl retention : Silica gel (83.7% water removal) shifts equilibrium toward acetal formation by absorbing by-product water.
Key Parameters :
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Catalyst : Dodecylbenzenesulfonic acid (DBSA) at 50°C enables surfactant-assisted acetalization.
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Solvent : Ethanol or 2-propanol for crystallization.
Coupling Strategy for Methanol Bridge
Nucleophilic Substitution
Reaction Scheme :
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Activation : Mesylation of Ring A’s hydroxyl group using methanesulfonyl chloride.
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Coupling : Reacting mesylated Ring A with Ring B’s hydroxymethyl group in dimethylformamide (DMF) with K₂CO₃ as base.
Stereochemical Integrity :
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Temperature control : Reactions below 40°C prevent epimerization.
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Chiral catalysts : Cinchona alkaloids (e.g., hydroquinidine) enhance (R)-configuration retention.
Yield Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 58 |
| Cs₂CO₃ | THF | 40 | 42 |
Integrated Two-Stage Process
Stage 1: Parallel Synthesis of Rings A and B
Chemical Reactions Analysis
1,2:4,5-Di-O-isopropylidene-D-mannitol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2:4,5-Di-O-isopropylidene-D-mannitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves its ability to act as a chiral template. This allows it to influence the stereochemistry of reactions in which it participates. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanol
- Structure : A single dioxolane ring with a hydroxymethyl group at the 4R position.
- Key Differences : Lacks the second dioxolane ring and hydroxymethyl-substituted stereocenter.
- Applications : Widely used as a chiral building block in organic synthesis. Its simpler structure facilitates higher yields in reactions compared to the target compound .
Solketal [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanol
- Structure : Single dioxolane ring with 4S configuration and hydroxymethyl group.
- Key Differences : Stereoisomerism (4S vs. 4R in the target’s first ring) and absence of a second dioxolane.
- Applications : Common solvent and intermediate in polymer chemistry. The target compound’s dual-ring system may enhance steric hindrance, altering solubility and reactivity .
Bis-Dioxolane Derivatives
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']Bi[[1,3]dioxolanyl]-2-yl)-methanol
- Structure: Two dioxolane rings linked via a central methanol group, with stereochemistry (2S,4S,4'R).
- Key Differences : Stereochemical divergence (4S,4'R vs. 4R,4S,5R in the target) and substituent placement.
- Applications : Used in chiral catalysis; the target compound’s hydroxymethyl group may offer distinct hydrogen-bonding capabilities .
(4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
- Structure: Two diphenylmethanol groups attached to a dioxolane core.
- Key Differences : Bulky aromatic substituents vs. the target’s hydroxymethyl and methyl groups.
- Applications: TADDOL is a renowned chiral auxiliary in asymmetric catalysis. The target compound’s non-aromatic structure may reduce steric bulk, enabling alternative reactivity .
Functionalized Dioxolane Derivatives
(R)-4-((Hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Methanesulfonate
- Structure : Methanesulfonate ester derivative of a single dioxolane.
- Key Differences : Electrophilic sulfonate group vs. the target’s hydroxymethyl functionality.
- Applications : Used in nucleophilic substitution reactions; the target’s hydroxyl groups may favor hydrogen bonding or oxidation reactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : The target compound’s dual dioxolane system requires multi-step synthesis with precise stereochemical control, as seen in analogous bis-dioxolane preparations (e.g., ). Yields are typically lower than single-ring derivatives due to competing side reactions .
- Chiral Applications : Unlike TADDOL, the target lacks aromatic groups but retains chiral centers critical for enantioselective interactions. This may position it as a less bulky alternative in asymmetric synthesis .
Biological Activity
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that merit investigation.
The compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. The stereochemistry at various positions contributes to its biological interactions.
Molecular Structure
- Molecular Formula : C₁₂H₂₂O₄
- Molecular Weight : 230.31 g/mol
- CAS Number : 103883-30-3
Antioxidant Properties
Research indicates that compounds similar to dioxolanes exhibit antioxidant activity. This is crucial in preventing oxidative stress-related diseases. Studies have shown that dioxolane derivatives can scavenge free radicals effectively, which may contribute to their therapeutic potential in conditions like cancer and neurodegenerative diseases.
Antimicrobial Activity
Dioxolane derivatives have been explored for their antimicrobial properties. In vitro studies demonstrate that certain dioxolanes can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests a promising avenue for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic pathways. For instance, some studies have indicated that dioxolane derivatives can act as inhibitors of glycosidases and proteases, which are critical in various biological processes.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of dioxolane derivatives. The results showed that these compounds significantly reduced oxidative stress markers in cellular models.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, (R)-dioxolane was tested against several pathogens.
The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:
- Radical Scavenging : The presence of hydroxymethyl groups enhances electron donation capabilities.
- Enzyme Binding : The molecular structure allows for effective binding to active sites of enzymes.
- Membrane Interaction : Dioxolanes may integrate into lipid membranes, altering permeability and influencing cellular responses.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves using sodium hydride (NaH) in DMF as a base to facilitate nucleophilic substitution or coupling reactions. For example, dissolving precursors like (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol with alkynes (e.g., 6-bromo-1-hexyne) in DMF, followed by 12-hour stirring at room temperature and purification via silica gel column chromatography, achieves moderate yields (~59%) . Optimization strategies include:
- Temperature Control : Lowering reaction temperatures to reduce side reactions.
- Solvent Selection : Testing polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility.
- Catalyst Screening : Exploring phase-transfer catalysts or milder bases to enhance regioselectivity.
Q. How should this compound be handled and stored to ensure stability and safety?
- Methodological Answer :
- Handling : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in a tightly sealed container in a dry, well-ventilated area. Avoid exposure to moisture or ignition sources (e.g., static electricity) .
- Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm stereochemistry and functional groups (e.g., dioxolane ring protons at δ 1.3–1.5 ppm) .
- HPLC : Employ reverse-phase HPLC with UV detection to assess purity (>98%) and resolve enantiomeric impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools aid in designing novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Gaussian or COMSOL to model reaction pathways and predict regioselectivity in substitutions .
- AI-Driven Optimization : Implement machine learning algorithms to analyze experimental data (e.g., reaction conditions, yields) and propose optimal parameters (e.g., solvent/base combinations) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
Q. What strategies resolve contradictions in reported synthetic yields across literature studies?
- Methodological Answer :
- Critical Variable Analysis : Compare reaction parameters (e.g., stoichiometry of NaH, solvent purity) from conflicting studies. For example, NaH dispersion in mineral oil (60% purity) may reduce effective base concentration, lowering yields .
- Reproducibility Testing : Replicate protocols with strict control of variables (e.g., moisture levels, stirring speed).
- Advanced Purification : Replace column chromatography with preparative HPLC to isolate trace byproducts affecting yield measurements .
Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound?
- Methodological Answer :
- Catalyst Design : Test immobilized bases (e.g., polymer-supported NaH) to simplify purification and reduce waste .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time .
Q. What are the challenges in analyzing stereochemical purity, and how can they be addressed?
- Methodological Answer :
- Chiral Stationary Phases : Utilize HPLC columns with chiral selectors (e.g., cyclodextrins) to resolve enantiomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, though this requires high-purity samples .
- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to validate configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
